molecular formula C6H8F3N B12957419 (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B12957419
M. Wt: 151.13 g/mol
InChI Key: AFJGFMLXPMHAHR-NGQZWQHPSA-N
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Description

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[310]hexane is a unique bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[31One common method is the trifluoromethylation of azabicyclohexane derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azabicyclohexane structure provides a rigid framework that can fit into specific binding sites on target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.

    Mefloquine: An antimalarial drug containing a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

Uniqueness

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific combination of a trifluoromethyl group and an azabicyclohexane structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

(1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2/t3-,4+,5?

InChI Key

AFJGFMLXPMHAHR-NGQZWQHPSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(F)(F)F)CN1

Canonical SMILES

C1C2C(C2C(F)(F)F)CN1

Origin of Product

United States

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